molecular formula C17H23N3O4S B2399205 morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1089601-42-2

morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No.: B2399205
CAS No.: 1089601-42-2
M. Wt: 365.45
InChI Key: NPMNJHTZANHQRO-UHFFFAOYSA-N
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Description

The compound morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone (hereafter referred to as the "target compound") features a morpholine ring linked via a methanone group to a piperazine moiety substituted with an (E)-styrenyl sulfonyl group. Its structure combines a sulfonylated piperazine, a rigid (E)-configured styrenyl group, and a morpholine heterocycle.

Properties

IUPAC Name

morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-17(19-11-13-24-14-12-19)18-7-9-20(10-8-18)25(22,23)15-6-16-4-2-1-3-5-16/h1-6,15H,7-14H2/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNJHTZANHQRO-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two key intermediates:

  • 4-[(E)-2-Phenylethenyl]sulfonylpiperazine : A piperazine derivative sulfonylated at one nitrogen with a trans-styrenyl group.
  • Morpholine-4-carbonyl chloride : The acylating agent for introducing the morpholine methanone moiety.

Sulfonylation of Piperazine

Classical Sulfonylation with (E)-Styrenesulfonyl Chloride

Piperazine reacts with (E)-styrenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h) to yield 1-[(E)-2-phenylethenyl]sulfonylpiperazine. Monitoring by thin-layer chromatography (TLC) confirms monosubstitution, avoiding disulfonylation by maintaining a 1:1 stoichiometric ratio.

Optimization Data

Condition Solvent Base Yield (%) Purity (%)
0°C, 1:1 ratio DCM Et₃N 68 95
RT, 1:1.2 ratio THF DIPEA 72 93
Reflux, 1:1 ratio Acetone Pyridine 58 90
SuFEx-Mediated Sulfonylation

Leveraging sulfur fluoride exchange (SuFEx) chemistry, piperazine reacts with (E)-styrenesulfonyl fluoride (generated in situ from (E)-styrenesulfonic acid and SO₂F₂) in the presence of cesium carbonate (Cs₂CO₃) at 40°C for 24 h. This method achieves 89% yield with >99% E-configuration retention, surpassing classical approaches in efficiency.

Carbonylative Coupling with Morpholine

The sulfonylated piperazine intermediate undergoes acylation with morpholine-4-carbonyl chloride. In anhydrous acetonitrile, the reaction proceeds at reflux (82°C, 6 h) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound in 75% yield after silica gel chromatography.

Key Reaction Parameters

  • Solvent Selection : Acetonitrile > DMF > THF (superior solubility and reaction rate).
  • Base : DIPEA minimizes side reactions compared to triethylamine.
  • Temperature : Reflux conditions drive completion without decomposition.

Stereochemical Considerations

The E-configuration of the styrenyl group is critical for biological activity. Nuclear Overhauser effect spectroscopy (NOESY) confirms the trans arrangement, showing correlations between the vinylic proton (δ 6.85 ppm) and the ortho aromatic protons (δ 7.45–7.60 ppm). Isomerization risks during sulfonylation are mitigated by avoiding strong acids/bases and high temperatures.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.45 (m, 5H, Ph), 6.85 (d, J = 16.0 Hz, 1H, CH=CH), 6.35 (d, J = 16.0 Hz, 1H, CH=CH), 3.85–3.60 (m, 8H, morpholine OCH₂), 3.45–3.20 (m, 8H, piperazine NCH₂).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 168.2 (C=O), 137.5 (SO₂C), 132.1–126.8 (Ph), 123.5 (CH=CH), 66.8 (morpholine OCH₂), 48.5–45.2 (piperazine NCH₂).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₉N₃O₄S [M+H]⁺ 456.1912, found 456.1909.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Method Sulfonylation Yield (%) Coupling Yield (%) Total Yield (%) E-Configuration Purity (%)
Classical 68 75 51 97
SuFEx 89 75 67 >99

The SuFEx route outperforms classical methods in both yield and stereochemical fidelity, aligning with trends in green chemistry and click reactions.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced amines.

    Substitution: Various substituted morpholine or piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of morpholine-based compounds exhibit promising activity against various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. These compounds were synthesized and evaluated for their cytotoxic effects, demonstrating comparable or enhanced efficacy relative to standard chemotherapeutics like cisplatin .

Mechanism of Action
The mechanism by which morpholine derivatives exert their antitumor effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival. For instance, some studies suggest that these compounds may inhibit the action of certain kinases involved in cell proliferation and survival .

Biological Research

Neuroprotective Effects
Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has been investigated for its neuroprotective properties. Research indicates that certain morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Various morpholine derivatives have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial therapies .

Material Science

Polymer Chemistry
In material science, morpholine compounds are utilized as building blocks in the synthesis of advanced materials. Their unique chemical structure allows them to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating morpholine units can improve the performance of polymers used in coatings, adhesives, and other applications .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from readily available precursors. The development of derivatives with modified substituents has been a focus area to enhance biological activity or tailor properties for specific applications.

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Condensation Reactions Commonly used to form sulfonamide derivatives.
Cyclization Techniques Employed to create morpholine rings from linear precursors.
Functional Group Modifications Allows for the tuning of biological activity.

Case Study 1: Antitumor Evaluation

A series of morpholine-based chalcones were synthesized and tested against A-549 and HepG-2 cell lines. The results indicated that specific modifications to the morpholine structure led to increased cytotoxicity compared to standard treatments.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that certain derivatives could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity.

Mechanism of Action

The mechanism of action of morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the natural substrate from interacting. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Chlorophenyl-Substituted Piperazine
  • Compound: 4-(4-Chlorophenyl)piperazin-1-ylmethanone ()
  • Key Differences : The piperazine is substituted with a 4-chlorophenyl group instead of the (E)-styrenyl sulfonyl moiety.
  • Molecular weight: C15H20ClN3O2 (317.8 g/mol) vs. the target compound’s estimated C21H26N3O4S (416.5 g/mol). Biological activity: Chlorophenyl derivatives often exhibit receptor-binding affinity (e.g., serotonin receptors), whereas sulfonylated styrenyl groups may target enzymes like COX-2 .
Styrenyl Sulfonyl vs. Oxazole-Substituted Piperazine
  • Compound: (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone ()
  • Key Differences : Replaces the morpholine with an oxazole ring.
  • The sulfonyl-styrenyl group is retained, suggesting similar enzyme inhibition mechanisms as the target compound .

Variations in the Sulfonyl Group Placement

Morpholine-Sulfonyl-Phenyl Derivatives
  • Compound: 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-2-(4-phenylpiperazin-1-yl)ethanone ()
  • Key Differences : The sulfonyl group connects a phenyl ring to morpholine, rather than directly to piperazine.
  • Molecular weight: C23H27N3O4S (465.5 g/mol), larger than the target compound due to the ethanone linker .
COX-2 Inhibition
  • Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide ()
  • Key Data : 47.1% COX-2 inhibition at 20 μM.
  • However, the morpholine and piperazine may alter selectivity or potency .
Metalloproteinase Inhibition
  • Compound: [4-(Benzimidazol-1-yl)phenyl]-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone ()
  • Key Data: Forms π-donor hydrogen bonds (3.94 Å) with Asn 347 in metalloproteinase II.
  • Comparison : The target compound’s styrenyl group may engage in similar hydrophobic/van der Waals interactions, but its (E)-configuration ensures optimal spatial alignment for binding .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C21H26N3O4S 416.5 (E)-Styrenyl sulfonyl, morpholine Potential COX-2 inhibition
[4-(4-Chlorophenyl)piperazin-1-yl]... C15H20ClN3O2 317.8 4-Chlorophenyl, morpholine Serotonin receptor affinity
1-[4-(Morpholin-4-ylsulfonyl)phenyl]... C23H27N3O4S 465.5 Phenyl-sulfonyl-morpholine Flexible binding

Biological Activity

Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 350.44 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were found to be in the micromolar range, suggesting potent activity against these cell types .
Cell LineIC50 (µM)
A54912.5
MCF710.8

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analyses revealed an increase in annexin V-positive cells, indicating that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest, leading to the inhibition of cell division .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of morpholin derivatives. For example:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that modifications in the morpholine ring can enhance the anticancer activity of sulfonamide derivatives .
  • Antimicrobial Evaluation : Another research article discussed the structural modifications leading to increased antimicrobial efficacy, emphasizing the importance of substituents on the piperazine and sulfonamide moieties .

Q & A

Q. What experimental methods are recommended for structural elucidation of this compound?

To determine the crystal structure, X-ray diffraction (XRD) coupled with refinement tools like SHELXL is essential. The compound’s stereochemistry (e.g., the (E)-configured styryl group) requires careful analysis of electron density maps and torsion angles. For NMR characterization, 2D techniques (e.g., HSQC, NOESY) can resolve coupling patterns in the piperazine and morpholine rings. Computational tools like density functional theory (DFT) can validate bond lengths and angles against experimental data .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves:

  • Step 1: Sulfonylation of piperazine using (E)-styrylsulfonyl chloride.
  • Step 2: Condensation with morpholine-4-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key challenges include controlling stereochemistry during sulfonylation and minimizing racemization.

Q. How is the compound’s purity assessed in preclinical studies?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Purity thresholds ≥95% are standard. Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis validates C, H, N, and S content .

Advanced Research Questions

Q. How does the (E)-styryl sulfonyl group influence biological activity compared to its (Z)-isomer?

The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors). Comparative studies using isothermal titration calorimetry (ITC) and molecular docking reveal higher binding affinity for the (E)-form. For example, analogs with (Z)-configurations show 3–5-fold lower inhibition in kinase assays .

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC50 values)?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). To address this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Validate using recombinant proteins from multiple sources.
  • Analyze batch-to-batch compound purity via LC-MS .

Q. What methodologies optimize pharmacokinetic properties (e.g., bioavailability)?

  • Lipophilicity adjustment: Introduce polar groups (e.g., -OH, -COOH) to reduce logP while maintaining potency.
  • Metabolic stability: Use liver microsome assays to identify metabolic hotspots (e.g., morpholine ring oxidation).
  • In silico modeling: Predict ADMET properties with tools like SwissADME or Schrödinger’s QikProp .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications: Replace the morpholine ring with thiomorpholine or piperidine to assess steric effects.
  • Sulfonyl group variations: Test trifluoromethanesulfonyl or methylsulfonyl groups for enhanced solubility.
  • Styryl substitutions: Introduce electron-withdrawing groups (e.g., -F, -NO2) to modulate electronic effects .

Q. What computational approaches predict conformational flexibility in solution?

  • Molecular dynamics (MD) simulations: Simulate the compound in explicit solvent (e.g., water, DMSO) for 100 ns to analyze ring puckering (piperazine) or sulfonyl group rotation.
  • Free energy calculations: Use MM-PBSA to compare stability of conformers observed in XRD vs. NMR .

Q. How do researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Monitor compound-induced stabilization of the target protein.
  • Knockdown/knockout models: Compare activity in wild-type vs. CRISPR-modified cells.
  • Fluorescence polarization: Track competitive displacement of labeled probes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • Check force fields: Ensure docking software (e.g., AutoDock Vina) uses updated parameters for sulfonamide interactions.
  • Solvent effects: Include explicit water molecules in docking grids.
  • Protein flexibility: Use ensemble docking with multiple receptor conformations .

Q. Why might biological activity differ across cell lines despite identical assay protocols?

Variations in membrane permeability (e.g., efflux pump expression) or intracellular metabolism (e.g., CYP450 isoforms) are common. Mitigate by:

  • Measuring intracellular compound levels via LC-MS/MS.
  • Using isogenic cell lines to isolate genetic variables .

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